Cas no 87-51-4 (3-Indoleacetic acid)

3-Indoleacetic acid is an auxin-like plant growth regulator used for promoting rooting and cell elongation in various plant species. Its key advantages include enhanced root development, increased yield potential, and improved disease resistance. Effective at low concentrations, it facilitates precise application without excessive phytotoxicity.
3-Indoleacetic acid structure
3-Indoleacetic acid structure
Product Name:3-Indoleacetic acid
CAS No:87-51-4
MF:C10H9NO2
MW:175.183962583542
MDL:MFCD00005636
CID:34420
PubChem ID:802
Update Time:2025-07-30

3-Indoleacetic acid Chemical and Physical Properties

Names and Identifiers

    • Indole-3-acetic acid
    • IH-Indole-3-acetic acid
    • Heteroauxin
    • indol-3-ylacetic acid
    • Indole-3-acetic acid IAA
    • Indole-3-acetic Acid (1.00353)
    • Heterauxin
    • Indolyl-3-acetic acid
    • Turkey Red Oil
    • 3-Indoleacetic acid(IAA)
    • 3-Indoleacetic acid
    • IAA
    • 1H-Indol-3-ylacetic acid
    • 2,4-dichlorophenoxyacetic acid
    • 3-Indoleaceticacid Solution
    • Indole acetic acid
    • (1H-indol-3-yl)-acetic acid
    • (1H-INDOL-3-YL)ACETIC ACID
    • (INDOL-3-YL)ACETIC ACID
    • [3H]-Indoleacetic acid
    • 1H-i
    • 1H-Indole-3-acetic acid
    • 3-IAA
    • a-Iaa
    • alpha-indol-3-yl-aceticacid
    • b-Iaa
    • INDOLEI-3-ACETIC ACID
    • IUPAC
    • JAA
    • RHIZOPIN
    • β-indoleacetic acid
    • 3-Indolylacetic acid
    • Classical Complement Pathway, Rat, Assay, 1 x 96 det.
    • indoleacetic acid
    • 2-(1H-Indol-3-yl)acetic acid
    • Rhizopon A
    • Hexteroauxin
    • beta-Indoleacetic acid
    • 3-(Carboxymethyl)indole
    • indoleacetate
    • Acetic acid, indolyl-
    • Heteroauxinhexteroauxiniaa
    • beta-Indolylacetic acid
    • Indolylacetic acid
    • omega-Skatole carboxylic acid
    • indole-3-acetate
    • Kyselina 3-indolyloctova
    • Indoleacet
    • Indole-3-aceticacid
    • Indole-3-acetic acid (8CI)
    • 2-(3-Indolyl)acetic acid
    • 3-(Carboxymethyl)-1H-indole
    • 3-Indolylmethylcarboxylic acid
    • Bioenraiz
    • GAP
    • Noclosan
    • NSC 3787
    • α-IAA
    • β-IAA
    • 3-indoleacetate
    • (Indol-3-yl)acetate
    • MLS001331664
    • 2338-19-4
    • MLS001332400
    • MLS001332399
    • 3-Indolylessigsaeure
    • MLS001066408
    • IES
    • 2-(indol-3-yl)ethanoic acid
    • 2-(indol-3-yl)ethanoate
    • MLSMR
    • SMR000471855
    • 87-51-4
    • 3-Indoleacetic acid,99%
    • Indole-3-acetic acid (3-Indoleacetic Acid)
    • MDL: MFCD00005636
    • Inchi: 1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)
    • InChI Key: SEOVTRFCIGRIMH-UHFFFAOYSA-N
    • SMILES: O=C(CC1C2C(=CC=CC=2)NC=1)O
    • BRN: 143358

Computed Properties

  • Exact Mass: 175.06300
  • Monoisotopic Mass: 175.063328530 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 53.1
  • Surface Charge: 0
  • Tautomer Count: nothing
  • Molecular Weight: 175.18

Experimental Properties

  • Color/Form: White crystalline powder
  • Density: 1.1999 (rough estimate)
  • Melting Point: 166.0 to 170.0 deg-C
  • Boiling Point: 415°C at 760 mmHg
  • Flash Point: 171 ºC
  • Refractive Index: 1.5460 (estimate)
  • Solubility: >26.3 [ug/mL]
  • Water Partition Coefficient: Soluble in ethanol (50 mg/ml), methanol, DMSO, and chloroform (sparingly). Insoluble in water.
  • Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents. Light sensitive.
  • PSA: 53.09000
  • LogP: 1.79500
  • Decomposition Temperature: 167°C
  • Merck: 4964
  • Sensitiveness: Light Sensitive
  • pka: 4.75(at 25℃)
  • Solubility: Soluble in ethanol, acetone and ether, slightly soluble in chloroform, insoluble in water
  • Decomposition: 167 ºC

3-Indoleacetic acid Security Information

3-Indoleacetic acid Customs Data

  • HS CODE:29339990
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-Indoleacetic acid Pricemore >>

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3-Indoleacetic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sulfur Solvents: Pyridine
Reference
Oxidative degradation of a-substituted carboxylic acids
Feichtinger, Hans, Chemische Berichte, 1962, 95, 2238-42

Production Method 2

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Reference
Efficient synthesis of the peptide fragment of the natural depsipeptides Jaspamide and Chondramide
Zarezin, Danil P.; et al, European Journal of Organic Chemistry, 2018, 2018(34), 4716-4722

Production Method 3

Reaction Conditions
1.1 Solvents: Water
Reference
Preparation of 3-indoleacetic acid; new synthesis of tryptophol
Snyder, H. R.; et al, Journal of the American Chemical Society, 1948, 70, 3770-1

Production Method 4

Reaction Conditions
1.1 Reagents: L-Tryptophan Catalysts: Indole-3-acetic acid synthetase Solvents: Water ;  6 h, pH 8, 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
Tryptophan-dependent indole-3-acetic acid biosynthesis by 'IAA-synthase' proceeds via indole-3-acetamide
Pollmann, Stephan; et al, Phytochemistry (Elsevier), 2009, 70(4), 523-531

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Hydrochloric acid Solvents: Water
Reference
Indole-3-acetic acid
Johnson, Herbert E.; et al, Organic Syntheses, 1964, 44, 64-6

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
Reference
3-Indoleacetic acid
Johnson, Herbert E.; et al, Journal of Organic Chemistry, 1963, 28, 1246-8

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide ,  1-Hydroxycyclohexyl phenyl ketone Solvents: Dichloromethane ,  Water ;  rt
1.2 Solvents: Water ;  acidified, rt
Reference
Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone
Lu, Yi; et al, Journal of Organic Chemistry, 2023, 88(13), 8114-8122

Production Method 8

Reaction Conditions
1.1 Reagents: 1-Hydroxycyclohexyl phenyl ketone ,  Sodium hydroxide Solvents: 1,2-Dimethoxyethane ;  80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Reference
Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer
Tan, Wen-Yun; et al, Organic Letters, 2021, 23(17), 6648-6653

Production Method 9

Reaction Conditions
1.1 Catalysts: Aldehyde dehydrogenase
Reference
Isolation and total synthesis of stolonines A-C, unique taurine amides from the Australian marine tunicate Cnemidocarpa stolonifera
Tran, Trong D.; et al, Marine Drugs, 2015, 13(7), 4556-4575

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  18 h, 90 °C; 90 °C → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Reference
Regioselective hydroarylation reactions of C3 electrophilic N-acetylindoles activated by FeCl3. An entry to 3-(hetero)arylindolines
Beaud, Rodolphe; et al, Chemistry - A European Journal, 2014, 20(24), 7492-7500

Production Method 11

Reaction Conditions
Reference
The preparation of heteroauxin and tryptamine
Thesing, Jan; et al, Chemische Berichte, 1952, 85, 324-7

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium peroxoborate Solvents: Water
Reference
Oxidative decarbonylation of β-arylpyruvic acids using sodium perborate
Morrow, Nicholas; et al, Tetrahedron, 1998, 54(33), 9603-9612

Production Method 13

Reaction Conditions
Reference
Cell kinetics of auxin transport and activity in Arabidopsis root growth and skewing
Hu, Yangjie ; et al, Nature Communications, 2021, 12(1),

Production Method 14

Reaction Conditions
Reference
Action of aromatic diazo compounds on compounds of the type of alkylacetoacetic esters as a method of preparation of arylhydrazones of α-keto acids, α-amino acids, and nitrogenous heterocyclic compounds. XIV. Synthesis of (2-carboxy-3-indolyl)acetic acids substituted in the benzene ring and of the corresponding 3-indolylacetic acids
Feofilaktov, V. V.; et al, Zhurnal Obshchei Khimii, 1953, 23, 644-56

Production Method 15

Reaction Conditions
1.1 Reagents: Oxygen Solvents: Water ;  20 min, pH 7.8, 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Production of indole-3-acetic acid and related indole derivatives from L-tryptophan by Rubrivivax benzoatilyticus JA2
Mujahid, Md.; et al, Applied Microbiology and Biotechnology, 2011, 89(4), 1001-1008

Production Method 16

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water
Reference
An expedient route to indole-3-acetic acid derivatives
Samizu, Kiyohiro; et al, Synlett, 1994, (7), 499-500

Production Method 17

Reaction Conditions
1.1 Catalysts: Indole-3-acetamide hydrolase
Reference
Versatile and facile one-pot biosynthesis for amides and carboxylic acids in E. coli by engineering auxin pathways of plant microbiomes
Menon, Navya; et al, ACS Catalysis, 2022, 12(4), 2309-2319

Production Method 18

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  8 h, 250 - 275 °C
1.2 Solvents: Water ;  cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  28 h, 20 °C → 5 °C
Reference
3-Indolealkanoic acids
, United States, , ,

Production Method 19

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Silver nitrate Solvents: Water ;  5 min, rt
1.2 1 h, 60 °C; 60 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Synthesis, structural characterization, and antimicrobial activity of novel ferrocene-N-acyl hydrazones designed by means of molecular simplification strategy Celebrating the 100th anniversary of the birth of Professor Paulo Freire
dos Santos Filho, Jose Mauricio; et al, Journal of Organometallic Chemistry, 2022, 979,

Production Method 20

Reaction Conditions
1.1 Solvents: Water
Reference
Syntheses of heteroauxin, tryptamine, and serotonin
Nenitzescu, Costin D.; et al, Chemische Berichte, 1958, 91, 1141-5

Production Method 21

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Tetralin
Reference
Solid-liquid phase transfer catalytic carboxymethylation - synthesis of 3-indoleacetic acid (IAA)
Cai, Yuzhen; et al, Jinan Daxue Xuebao, 1990, 11(1), 52-5

Production Method 22

Reaction Conditions
1.1 Solvents: Water
Reference
Syntheses with Mannich bases of indole
Thesing, Jan; et al, Chemische Berichte, 1955, 88, 1295-1306

Production Method 23

Reaction Conditions
Reference
Tetraethylene glycol promoted two-step, one-pot rapid synthesis of indole-3-[1-11C]acetic acid
Lee, Sojeong; et al, Tetrahedron Letters, 2015, 56(3), 517-520

Production Method 24

Reaction Conditions
1.1 Reagents: Tosylhydrazine Solvents: Methanol
1.2 Reagents: Sodium borohydride Solvents: Tetrahydrofuran
Reference
A convenient method for the synthesis of indole-3-acetic acids
Guan, Xiangming; et al, Tetrahedron Letters, 1994, 35(19), 3013-16

3-Indoleacetic acid Raw materials

3-Indoleacetic acid Preparation Products

3-Indoleacetic acid Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:87-51-4)Indole-3-acetic acid
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Purity:99.9%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:87-51-4)Indole-3-acetic acid
Order Number:LE6026;LE3457718;LE8942
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Purity:99%
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Amadis Chemical Company Limited
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(CAS:87-51-4)Indole-3-acetic acid
Order Number:A10421
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Quantity:1kg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:12
Price ($):365.0
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3-Indoleacetic acid Spectrogram

13C NMR NEVA DMSO-d6
13C NMR
GC-MS
GC-MS
1H NMR Varian Water
1H NMR

Additional information on 3-Indoleacetic acid

Professional Introduction to 3-Indoleacetic Acid (CAS No. 87-51-4)

3-Indoleacetic acid, with the chemical formula C9H9NO2, is a significant compound in the field of pharmaceuticals and agrochemicals. Its CAS number, CAS No. 87-51-4, identifies it as a well-characterized organic molecule with a rich history of research and application. This compound, belonging to the indole derivative family, has garnered considerable attention due to its versatile biological activities and potential therapeutic applications.

The structural uniqueness of 3-Indoleacetic acid lies in its indole ring system, which is a core structural motif found in numerous bioactive natural products and synthetic drugs. The presence of an acetic acid side chain at the 3-position of the indole ring imparts specific chemical and biological properties, making it a valuable intermediate in organic synthesis and a key player in various biochemical pathways.

In recent years, 3-Indoleacetic acid has been extensively studied for its role as a plant hormone, commonly known as auxin. Auxins are crucial for regulating various aspects of plant growth and development, including cell elongation, root initiation, and fruit development. The discovery of its plant hormone activity has opened up numerous possibilities in agricultural science, particularly in the development of novel plant growth regulators that can enhance crop yield and stress resistance.

Beyond its role in plant biology, CAS No. 87-51-4 has shown promising applications in pharmaceutical research. The indole moiety is known for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. Researchers have leveraged these properties to develop derivatives of 3-Indoleacetic acid that exhibit enhanced bioactivity and improved pharmacokinetic profiles. For instance, studies have demonstrated that certain derivatives can modulate signaling pathways involved in cancer cell proliferation and apoptosis.

The synthesis of 3-Indoleacetic acid is another area where significant advancements have been made. Modern synthetic methodologies have enabled the efficient production of this compound in high purity, facilitating its use in both academic research and industrial applications. The synthesis often involves multi-step reactions starting from readily available precursors such as indole and acetyl chloride. Catalytic processes have also been optimized to improve yield and reduce environmental impact.

The biological activity of CAS No. 87-51-4 extends beyond plants to include interactions with human cells. Research has highlighted its potential role as a modulator of neurotransmitter systems, suggesting possible applications in the treatment of neurological disorders. Additionally, its ability to interact with various enzymes and receptors has led to investigations into its use as an intermediate in the development of targeted drug therapies.

In the realm of agrochemicals, the use of 3-Indoleacetic acid as a growth promoter has been refined through extensive field trials and molecular studies. Its ability to enhance root development and improve nutrient uptake has made it a popular choice for farmers seeking to optimize crop performance under challenging environmental conditions. Furthermore, its compatibility with other agrochemicals has allowed for synergistic combinations that further improve agricultural productivity.

The environmental impact of using CAS No. 87-51-4 has also been carefully evaluated. Studies have shown that it degrades relatively quickly under natural conditions, minimizing potential long-term ecological risks. This biodegradability is crucial for ensuring that its application in agriculture does not lead to persistent pollution or adverse effects on non-target organisms.

The future prospects for research on 3-Indoleacetic acid are vast and exciting. Ongoing studies aim to uncover new biological functions and develop innovative derivatives with enhanced therapeutic potential. Advances in computational chemistry and high-throughput screening techniques are expected to accelerate the discovery process, leading to faster translation of laboratory findings into practical applications.

In conclusion, CAS No. 87-51-4, or more accurately referred to as 3-Indoleacetic acid, represents a cornerstone compound in both plant science and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an invaluable tool for scientists working across multiple disciplines. As research continues to evolve, the full potential of this remarkable molecule is likely to be realized, leading to groundbreaking advancements in agriculture and medicine.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:87-51-4)Indole-3-acetic acid
sfd19609
Purity:99.9%
Quantity:200kg
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:87-51-4)Indole-3-acetic acid
LE6026;LE3457718;LE8942
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
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